molecular formula C8H15NO3S B13297734 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione

4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione

Cat. No.: B13297734
M. Wt: 205.28 g/mol
InChI Key: SATACHMMYYRGMF-UHFFFAOYSA-N
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Description

4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione is a synthetic spirocyclic compound featuring a unique heterocyclic architecture that integrates oxygen and sulfur atoms within its bridged ring system. The presence of the 8,8-dione (sulfone) group is a key structural feature, often influencing the compound's physicochemical properties and potential reactivity . Spirocyclic scaffolds like this one are of significant interest in medicinal and agrochemical research due to their three-dimensional complexity and ability to modulate biological activity . While direct biological data for this specific molecule is limited, structurally similar azaspiro compounds have demonstrated a range of valuable properties. For instance, certain 3-azaspiro[5.5]undecane derivatives have been developed and patented for their potent herbicidal activity, indicating the potential of this chemotype in agrochemical discovery . Furthermore, other 1-oxa-4-azaspiro[4.5]decane analogues have shown promising in vitro antitumor activity against various human cancer cell lines, underscoring the broader pharmaceutical relevance of the azaspiro structural class in the design of new bioactive agents . This compound is intended for research and development purposes only, serving as a versatile building block or a core scaffold for the synthesis of novel molecules in drug discovery and other chemical biology applications. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

4-oxa-8λ6-thia-1-azaspiro[5.5]undecane 8,8-dioxide

InChI

InChI=1S/C8H15NO3S/c10-13(11)5-1-2-8(7-13)6-12-4-3-9-8/h9H,1-7H2

InChI Key

SATACHMMYYRGMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COCCN2)CS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Preparation Methods

Domino Autocatalytic Reaction Using Meldrum’s Acid and Imines

The most prominent and effective method for synthesizing 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione involves a domino autocatalytic reaction between symmetric dialdimines and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This reaction proceeds under acidic conditions, typically using glacial acetic acid as the solvent, and results in the formation of the spirocyclic framework with high diastereoselectivity and good yields.

Key Features of the Reaction:
  • Starting Materials : Symmetric dialdimines and Meldrum’s acid.
  • Solvent : Glacial acetic acid is optimal.
  • Temperature : Approximately 80 °C.
  • Reaction Time : 3 to 18 hours depending on substrate.
  • Catalyst : The reaction is autocatalytic; acetohydrazide formed as a by-product acts as a novel autocatalyst.
  • Outcome : Formation of polyfunctionalized spiro[5.5]undecanes including 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione derivatives.

Reaction Mechanism and Steps

The domino autocatalytic reaction involves multiple bond formations in a one-pot process:

Optimization of Reaction Conditions

Extensive optimization studies revealed the following:

Parameter Condition Effect on Yield and Selectivity
Solvent Glacial acetic acid Highest yield (up to 89%) and selectivity
Temperature 80 °C Optimal for reaction completion
Reaction Time 3–18 hours Longer times improve yields for some substrates
Substrate Variations Dialdimines with various substituents Electron-donating and withdrawing groups tolerated, yields 79–89%
Alternative Solvents Toluene, THF, EtOH, DMF Poor to moderate yields, incomplete reactions

Experimental Data and Yields

The following table summarizes yields and reaction times for various dialdimines reacting with Meldrum’s acid to form spirocyclic products, including 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione derivatives:

Entry Dialdimine Substituent Reaction Time (hours) Yield (%) Notes
1 4-Chlorophenyl 4 85 High yield, single diastereomer
2 4-Bromophenyl 5 89 Highest yield observed
3 4-Nitrophenyl 18 58 Lower yield, electron-withdrawing group
4 3,4-Dichlorophenyl 4 84 Good yield
5 Phenyl 5 83 Standard yield
6 4-Tolyl 4 87 Electron-donating group, good yield
7 4-Methoxyphenyl 5 89 High yield, electron-donating group
8 Benzo[d]dioxol-5-yl 4 84 Good yield
9 4-Dimethylaminophenyl 4 85 Good yield
10 3,4,5-Trimethoxyphenyl 3 81 Good yield
11 Thien-2-yl 5 79 Heteroaromatic substituent

Advantages and Significance of the Method

  • Efficiency : Multiple bonds formed in a single operation.
  • Mild Conditions : No need for strong acids, bases, or metal catalysts.
  • High Selectivity : Predominantly single diastereomers formed.
  • Easy Workup : By-products such as acetohydrazide are water-soluble and easily removed.
  • Versatility : Wide substrate scope including aromatic and heteroaromatic dialdimines.
  • Novelty : Provides access to new spiroheterocyclic structures with potential biological and synthetic utility.

Summary Table of Preparation Method

Aspect Details
Reaction Type Domino autocatalytic reaction
Key Reagents Meldrum’s acid, symmetric dialdimines
Solvent Glacial acetic acid
Temperature 80 °C
Reaction Time 3–18 hours
Yield Range 58–89%
By-products Acetohydrazide (autocatalyst)
Selectivity High diastereoselectivity
Substrate Scope Aromatic, heteroaromatic dialdimines
Advantages Mild conditions, efficient, easy purification

Comparison with Similar Compounds

Key Research Findings

Ring Size Effects : Larger spiro[5.5] systems (vs. [4.5] or [4.6]) enhance thermal stability (higher m.p.) and synthetic yields, likely due to reduced ring strain .

Catalytic Modulation : Reactions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave conditions optimize functionalization efficiency in spiro systems .

Biological Activity

4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione is a compound belonging to the spirocyclic family, characterized by its unique structural features that confer significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione is C9H17NOSC_9H_{17}NOS, with a molecular weight of 187.3 g/mol. The compound features a complex spirocyclic structure that contributes to its biological interactions.

Research indicates that compounds similar to 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane exhibit significant inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. Inhibition of sEH has been linked to anti-inflammatory effects and potential benefits in treating chronic kidney diseases (CKD) .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models of kidney disease. For instance, studies involving rat models have demonstrated that administration of related compounds can lower serum creatinine levels, indicating improved renal function .
  • Potential in Chronic Kidney Disease : The ability to inhibit sEH suggests that this compound may be beneficial in managing CKD by modulating lipid signaling pathways associated with renal inflammation and fibrosis .

Case Studies and Research Findings

StudyFindings
Study on sEH Inhibition A study highlighted that a derivative of the spirocyclic family exhibited potent sEH inhibitory activity, leading to decreased inflammation markers in CKD models .
Oral Bioavailability Research indicated that certain analogs were effective when administered orally at doses as low as 30 mg/kg, demonstrating favorable pharmacokinetics .
Comparative Efficacy In comparative studies, spirocyclic compounds showed superior efficacy over traditional anti-inflammatory agents in reducing renal damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Oxa-8λ⁶-thia-1-azaspiro[5.5]undecane-8,8-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving spirocyclic intermediates. For example, a Feist-Benary reaction using β-dicarbonyl compounds (e.g., 1,5-dioxaspiro[5.5]undecane-8,10-dione) and α-tosyloxyacetophenone derivatives can yield spirocyclic frameworks . Optimization involves adjusting solvent polarity (e.g., dichloromethane), temperature (20–25°C), and coupling agents (e.g., triethylamine) to enhance yields . Monitoring reaction progress via TLC or HPLC is critical for intermediate purification.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this spirocyclic compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) and thiolactam (C=S) functional groups, with peaks typically at 1680–1750 cm⁻¹ and 1150–1250 cm⁻¹, respectively .
  • X-ray Crystallography : Resolves the spirocyclic architecture using SHELX programs (e.g., SHELXL for refinement). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • UV-Vis Spectroscopy : Detects conjugation effects in derivatives, with λmax shifts indicating electronic interactions in substituted analogs .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for spirocyclic derivatives?

  • Methodological Answer : Contradictions arise from competing reaction mechanisms (e.g., nucleophilic substitution vs. ring-opening pathways). Isotopic labeling (e.g., <sup>18</sup>O in carbonyl groups) or kinetic studies (e.g., rate measurements under varying pH) can differentiate pathways . Computational methods (DFT calculations) model transition states to validate proposed mechanisms . For example, comparing activation energies for alternative pathways clarifies dominant routes .

Q. What computational tools are recommended for predicting synthetic accessibility and retrosynthetic pathways?

  • Methodological Answer :

  • Retrosynthesis Planning : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. Input parameters include target structure SMILES and preferred reagents (e.g., avoiding toxic catalysts) .
  • Molecular Dynamics Simulations : Assess steric effects in spirocyclic systems using software like Gaussian or ORCA. Focus on torsional angles and ring strain to predict stability .

Q. How can researchers address discrepancies in crystallographic data interpretation for this compound?

  • Methodological Answer : Discrepancies often stem from twinning or disordered solvent molecules. Strategies include:

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality .
  • Alternate Refinement Models : Test non-crystallographic symmetry (NCS) restraints in SHELXL or PHENIX to resolve ambiguities .
  • Cross-Validation : Compare results with spectroscopic data (e.g., <sup>13</sup>C NMR chemical shifts for carbonyl groups) to confirm structural assignments .

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